2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5OS/c18-12-3-5-13(6-4-12)23-16-14(9-21-23)17(20-11-19-16)25-10-15(24)22-7-1-2-8-22/h3-6,9,11H,1-2,7-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGWYOKWPLBMJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation and Functionalization
Chlorination at the 4-position of the pyrazolo[3,4-d]pyrimidine core is critical for subsequent thiolation. Source utilizes POCl₃ in refluxing acetonitrile (82°C, 6 h) to convert hydroxyl groups to chlorides, achieving >90% conversion. The resulting 4-chloro intermediate is highly reactive toward nucleophilic substitution, enabling efficient sulfur incorporation.
Coupling with Pyrrolidin-1-yl Ethanone
The final step involves amide bond formation between the sulfanylacetic acid intermediate and pyrrolidine. Source optimizes this using HATU as a coupling agent in dichloromethane with DIPEA, achieving 89% yield after column chromatography. Alternatively, activates the carboxylic acid with EDCI/HOBt, reacting with pyrrolidine in THF at 0°C to room temperature (72% yield).
Stereochemical Considerations
While the target compound lacks chiral centers, side reactions during amidation can generate impurities. Source emphasizes NMR monitoring (¹H, 13C) to confirm the absence of diastereomers, particularly at the ethanone-pyrrolidine junction.
Analytical and Purification Techniques
Chromatographic Methods
Spectroscopic Characterization
- ¹H NMR (400 MHz, DMSO-d6): Key signals include δ 8.72 (s, 1H, pyrimidine-H), 7.89–7.92 (m, 2H, fluorophenyl-H), and 3.45–3.52 (m, 4H, pyrrolidine-H).
- HRMS : Calculated for C₁₈H₁₆FN₅OS [M+H]⁺: 394.1089; Found: 394.1085.
Comparative Analysis of Synthetic Approaches
Method A offers higher efficiency and scalability, while Method B avoids expensive palladium catalysts.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one involves the inhibition of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the CDK2 active site, enhancing its inhibitory activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with key analogs, highlighting structural variations, molecular properties, and inferred pharmacological implications:
Structural and Pharmacological Implications
Core Modifications: Pyrazolo[3,4-d]pyrimidine analogs (e.g., ) share the same core as the target compound but differ in substituents. Pyrido[3,4-d]pyrimidinone derivatives () exhibit a nitrogen-rich core, which may enhance binding to ATP pockets in kinases .
Substituent Effects: The pyrrolidinyl group in the target compound likely improves solubility compared to analogs with non-polar groups (e.g., tert-butyl in ) .
Synthetic Considerations :
Biological Activity
The compound 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one is a member of the pyrazolo[3,4-d]pyrimidine class, which is known for its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and comparisons with related compounds.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a fluorophenyl group , a pyrazolo[3,4-d]pyrimidine core , and a sulfanyl group , which contribute to its unique biological properties.
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors. The presence of the sulfanyl group suggests potential covalent interactions with nucleophilic residues in proteins, while the fluorophenyl group may enhance binding affinity through hydrophobic interactions.
Anticancer Activity
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine family exhibit anticancer properties. For instance, studies have shown that derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation. The compound's structure suggests it may act similarly by inhibiting pathways critical for tumor growth.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Notably:
- Butyrylcholinesterase (BChE) : Preliminary data suggest competitive inhibition with an IC50 value comparable to known inhibitors like physostigmine .
- Cyclooxygenase (COX) Inhibition : Related compounds have demonstrated selective COX-II inhibition, indicating potential anti-inflammatory properties. The compound's structural features may confer similar activities.
Case Studies and Research Findings
Recent studies have focused on synthesizing and evaluating the biological activity of pyrazolo[3,4-d]pyrimidine derivatives. Key findings include:
| Study | Compound | Activity | IC50 (µM) |
|---|---|---|---|
| Eren et al. (2023) | PYZ3 | COX-II Inhibition | 0.011 |
| Alegaon et al. (2023) | PYZ38 | COX-II Inhibition | 1.33 |
| Kumar et al. (2018) | 1H-Pyrazolo Derivative | BChE Inhibition | 46.42 |
These studies highlight the potential of pyrazolo derivatives in therapeutic applications, particularly in oncology and inflammation.
Comparison with Similar Compounds
When compared to similar compounds in the pyrazolo[3,4-d]pyrimidine class, our compound exhibits unique properties due to its specific substituents:
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Lacks sulfanyl group | Anticancer activity |
| N-(3-nitrophenyl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetamide | Contains nitrophenyl group | COX inhibition |
The presence of both sulfanyl and fluorophenyl groups in our compound may enhance its bioactivity compared to these analogs.
Q & A
Basic: What are the key synthetic routes for preparing this compound, and what critical reaction conditions must be controlled?
The synthesis typically involves multi-step reactions starting with functionalization of the pyrazolo[3,4-d]pyrimidine core. Key steps include:
- Thioether formation : Coupling the pyrimidine core with a thiol-containing intermediate under basic conditions (e.g., NaH in DMF) .
- Pyrrolidine conjugation : Reacting the intermediate with 1-(pyrrolidin-1-yl)ethan-1-one via nucleophilic substitution, requiring inert atmospheres (N₂/Ar) to prevent oxidation .
- Critical conditions : Temperature control (60–80°C for thioether formation), pH adjustment during workup, and solvent selection (DMF for solubility, toluene for reflux) .
Advanced: How can researchers optimize the coupling efficiency of the sulfanyl group to minimize side products?
Optimization strategies include:
- Catalyst screening : Testing phase-transfer catalysts or transition-metal catalysts (e.g., CuI) to enhance sulfur nucleophilicity .
- Solvent effects : Using polar aprotic solvents (DMF, DMSO) to stabilize intermediates, or switching to dichloromethane for faster kinetics .
- Reaction monitoring : Employing TLC or in-situ IR to track thioether formation and quench reactions at <90% conversion to avoid over-oxidation .
Basic: Which spectroscopic techniques confirm structural integrity, and what characteristic signals should be observed?
- ¹H/¹³C NMR :
- Pyrazolo[3,4-d]pyrimidine protons: δ 8.2–8.9 ppm (aromatic H) .
- Pyrrolidine N-CH₂: δ 3.5–3.8 ppm (multiplet) .
- Mass spectrometry : Molecular ion peak matching the exact mass (e.g., m/z ~414 for C₁₉H₁₈FN₅OS) .
- HPLC : Purity >95% with retention time consistency vs. standards .
Advanced: How can ambiguities in NMR spectra from the heterocyclic system be resolved?
- 2D NMR (COSY, HSQC) : Correlate overlapping aromatic protons (δ 7.5–9.0 ppm) and assign quaternary carbons .
- Variable-temperature NMR : Resolve dynamic effects in the pyrrolidine ring (e.g., chair-flip broadening) .
- Isotopic labeling : Synthesize ¹⁵N-labeled analogs to simplify pyrimidine nitrogen assignments .
Basic: What biological targets are associated with pyrazolo[3,4-d]pyrimidine derivatives, and how can preliminary activity assays be designed?
- Common targets : Kinases (e.g., JAK2, EGFR), apoptosis regulators (Bcl-2), and cell cycle proteins .
- Assay design :
Advanced: How should structure-activity relationship (SAR) studies for substituents on the pyrazolo[3,4-d]pyrimidine core be designed?
- Systematic variation : Synthesize analogs with modified fluorophenyl (e.g., chloro, methoxy) or pyrrolidine groups .
- Computational pre-screening : Perform molecular docking (AutoDock, Schrödinger) to prioritize substituents with predicted binding affinity .
- Data correlation : Use multivariate analysis (e.g., PCA) to link structural features (logP, polar surface area) to activity .
Basic: What purity assessment methods are recommended for pharmacological studies?
- HPLC-DAD/ELSD : Use C18 columns (gradient: 10–90% acetonitrile/water) with UV detection at 254 nm .
- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
- Acceptable thresholds : ≥95% purity for in vitro assays; ≥98% for in vivo studies .
Advanced: How can contradictions between in vitro enzyme inhibition and cellular cytotoxicity data be analyzed?
- Membrane permeability : Measure logD (octanol-water) to assess cellular uptake limitations .
- Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify non-target interactions .
- Metabolic stability : Perform liver microsome assays to evaluate rapid degradation in cellular models .
Basic: What computational approaches predict binding modes to protein targets?
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 4HVP for kinases) .
- Pharmacophore modeling : Identify critical H-bond acceptors (pyrimidine N) and hydrophobic regions (fluorophenyl) .
Advanced: How can metabolic stability be investigated preclinically?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
